Mal-PEG4-VA-PBD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H79N9O17 |

|---|---|

Molecular Weight |

1294.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |

InChI |

InChI=1S/C68H79N9O17/c1-42(2)64(74-61(79)19-24-89-26-28-91-30-31-92-29-27-90-25-20-69-60(78)18-21-75-62(80)16-17-63(75)81)66(83)72-43(3)65(82)73-48-12-8-44(9-13-48)46-32-49-38-70-54-36-58(56(87-5)34-52(54)67(84)76(49)40-46)93-22-7-23-94-59-37-55-53(35-57(59)88-6)68(85)77-41-47(33-50(77)39-71-55)45-10-14-51(86-4)15-11-45/h8-17,34-43,49-50,64H,7,18-33H2,1-6H3,(H,69,78)(H,72,83)(H,73,82)(H,74,79)/t43-,49-,50-,64-/m0/s1 |

InChI Key |

NYVRJRVPDLPKGD-DEVGTKRQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mal-PEG4-VA-PBD Structure for Advanced Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Maleimide-PEG4-Valine-Alanine-Pyrrolobenzodiazepine (Mal-PEG4-VA-PBD) conjugate, a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). We will delve into its molecular structure, mechanism of action, and the experimental protocols essential for its application in targeted cancer therapy.

Core Structure and Components

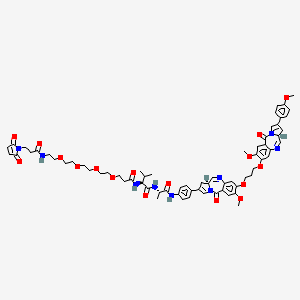

This compound is a sophisticated chemical entity meticulously designed to selectively deliver a potent cytotoxic agent to cancer cells. It is comprised of three key functional components: a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG4 spacer with a cleavable dipeptide linker, and a highly potent pyrrolobenzodiazepine (PBD) dimer payload.

| Component | Chemical Name | Function |

| Maleimide (Mal) | 1H-Pyrrole-2,5-dione | Facilitates covalent conjugation to thiol groups (-SH) on cysteine residues of monoclonal antibodies through a Michael addition reaction, forming a stable thioether bond.[] |

| PEG4 | Tetraethylene Glycol | A hydrophilic spacer that enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic properties and reducing aggregation.[] |

| Valine-Alanine (VA) | Valyl-Alanine Dipeptide | A protease-cleavable linker designed to be selectively hydrolyzed by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted payload release.[][4][] |

| PBD Dimer | Pyrrolobenzodiazepine Dimer | A potent DNA cross-linking agent that binds to the minor groove of DNA, causing strand cross-linking, which blocks DNA replication and transcription, ultimately leading to apoptotic cell death. |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C68H79N9O17 | |

| Molecular Weight | 1294.40 g/mol | |

| CAS Number | 1342820-68-1 | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Soluble in DMSO (up to 190 mg/mL with sonication) | |

| Storage | Store at -80°C under a nitrogen atmosphere. |

Mechanism of Action: From Systemic Circulation to DNA Adduct Formation

The therapeutic efficacy of an ADC utilizing this compound hinges on a multi-step process that ensures the targeted delivery and release of the cytotoxic PBD payload.

-

Targeting and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

-

Lysosomal Trafficking and Cleavage : The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of highly active proteases, such as Cathepsin B, within the lysosome lead to the cleavage of the Valine-Alanine dipeptide linker.

-

Payload Release and Activation : The cleavage of the VA linker liberates the PBD dimer payload from the antibody and spacer.

-

DNA Cross-linking and Apoptosis : The released PBD dimer translocates to the nucleus, where it binds to the minor groove of the DNA. It forms a covalent bond with guanine (B1146940) bases on opposite DNA strands, creating an interstrand cross-link. This DNA damage is difficult for the cell to repair and subsequently stalls DNA replication and transcription, ultimately triggering the apoptotic cascade and leading to cancer cell death.

Experimental Protocols

Antibody-Drug Conjugate Synthesis Workflow

The synthesis of an ADC using this compound involves a sequential process of antibody reduction followed by conjugation with the linker-drug.

References

An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-VA-PBD Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The Mal-PEG4-VA-PBD linker-payload system is a sophisticated platform designed to ensure stable circulation, efficient cellular internalization, and controlled intracellular release of a highly potent pyrrolobenzodiazepine (PBD) dimer warhead. This guide delineates the intricate mechanism of action of ADCs utilizing this construct, providing a comprehensive overview for researchers and drug development professionals. Through a detailed examination of each component's role, the process of targeted delivery, and the ultimate induction of cancer cell apoptosis, this document serves as a technical resource for the advancement of next-generation ADCs. The principles outlined are exemplified by the clinically evaluated ADCs, loncastuximab tesirine (B3181916) and camidanlumab tesirine, which utilize a similar PBD payload and a cleavable valine-alanine linker.

The this compound Construct: A Component-wise Analysis

The this compound system is an elegantly designed conjugate comprising four key components, each with a specific function to maximize therapeutic index.

-

Maleimide (Mal): This reactive group serves as the conjugation handle, enabling stable covalent attachment of the linker-payload to cysteine residues on the monoclonal antibody. This ensures the integrity of the ADC in circulation.

-

Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the hydrophilicity of the linker-payload. This is particularly advantageous when working with hydrophobic payloads like PBD dimers, as it can improve the pharmacokinetic properties of the resulting ADC and reduce the likelihood of aggregation.[1]

-

Valine-Alanine (VA): This dipeptide sequence constitutes the enzymatically cleavable linker. It is designed to be stable in the bloodstream but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells.[2][3]

-

Pyrrolobenzodiazepine (PBD) Dimer: This is the cytotoxic payload, a highly potent class of DNA-alkylating agents. PBD dimers bind to the minor groove of DNA and form interstrand cross-links, which are difficult for cancer cells to repair, ultimately leading to cell cycle arrest and apoptosis.[4][5][6]

The Multi-Step Mechanism of Action

The therapeutic effect of a this compound ADC is realized through a sequential cascade of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Circulation and Tumor Targeting

Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component is engineered to specifically recognize and bind to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This high-affinity binding event is the critical first step in targeted drug delivery.

Internalization and Lysosomal Trafficking

Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The resulting endosome undergoes a maturation process, eventually fusing with a lysosome. The acidic environment and high concentration of proteases within the lysosome are key to the subsequent payload release.

Enzymatic Cleavage and Payload Release

Inside the lysosome, the Val-Ala linker is exposed to a host of proteases, including cathepsin B. These enzymes recognize and cleave the dipeptide bond, liberating the PBD dimer payload from the antibody and linker components.[2][3] This intracellular release mechanism is crucial for minimizing off-target toxicity to healthy tissues.

DNA Alkylation and Apoptosis Induction

Once released into the cytoplasm, the highly potent PBD dimer translocates to the nucleus. There, it binds to the minor groove of the DNA, with a preference for specific purine-guanine-purine sequences.[3] The PBD dimer then forms covalent interstrand cross-links, effectively tethering the two strands of the DNA helix together.[4][5] This extensive DNA damage is difficult for the cell's repair machinery to resolve, leading to the activation of apoptotic pathways and programmed cell death.

A notable feature of some PBD-based ADCs is their potential to induce a "bystander effect." If the released payload is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring tumor cells that may not express the target antigen.[5]

Visualizing the Mechanism and Workflows

To further elucidate the complex processes involved in the mechanism of action of this compound ADCs, the following diagrams have been generated using the DOT language.

References

- 1. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loncastuximab Tesirine in the Treatment of Relapsed or Refractory Diffuse Large B-Cell Lymphoma [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]

- 6. dengyuemed.com [dengyuemed.com]

The Strategic Role of PEG4 Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of short-chain polyethylene (B3416737) glycol (PEG) linkers, specifically tetra-ethylene glycol (PEG4), in the design and performance of Antibody-Drug Conjugates (ADCs). The strategic incorporation of PEG4 moieties into the linker construct is a critical design element that directly influences the physicochemical properties, stability, pharmacokinetics (PK), and ultimately, the therapeutic index of an ADC. By balancing hydrophilicity and size, PEG4 linkers offer a powerful tool to overcome challenges associated with conjugating potent, often hydrophobic, cytotoxic payloads to monoclonal antibodies.

Core Principles of PEG4 Linkers in ADC Design

The primary function of a PEG4 linker in an ADC is to bridge the monoclonal antibody (mAb) and the cytotoxic payload. However, its role extends far beyond that of a simple spacer. The inclusion of the discrete and hydrophilic PEG4 chain imparts several crucial advantages to the overall conjugate.

Key Physicochemical Impacts:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation in aqueous environments. This aggregation can compromise efficacy, trigger immunogenicity, and lead to rapid clearance from circulation[1]. The repeating ethylene (B1197577) oxide units of the PEG4 linker are highly solvated, creating a hydration shell around the payload[2]. This increases the overall water solubility of the ADC, mitigating the risk of aggregation, even at higher drug-to-antibody ratios (DAR)[2].

-

Improved Pharmacokinetics (PK): The hydrophilic nature of the PEG4 linker can shield the ADC from premature clearance by the reticuloendothelial system[3]. This "stealth" effect leads to a longer circulation half-life and increased tumor accumulation, enhancing the probability of the ADC reaching its target[3].

-

Steric Hindrance: The flexible PEG4 chain acts as a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules. This further reduces the propensity for intermolecular aggregation, contributing to the stability and homogeneity of the ADC preparation[2].

-

Enabling Higher Drug-to-Antibody Ratios (DAR): By improving solubility and reducing aggregation, hydrophilic linkers like PEG4 enable the conjugation of a higher number of drug molecules per antibody[4]. This can be crucial for achieving therapeutic efficacy, especially for targets with low antigen expression.

The fundamental structure of an ADC with a PEG4 linker is depicted below. It highlights the key components: the specific monoclonal antibody, the cytotoxic payload, and the PEG4 linker that connects them, often through a cleavable or non-cleavable moiety.

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.

Quantitative Impact of PEG Linkers on ADC Performance

The inclusion and length of a PEG linker can significantly modulate ADC performance metrics. While data directly comparing an identical ADC construct with and without a PEG4 linker is often proprietary, data from various studies illustrates the clear trends associated with PEGylation.

Data Presentation

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

This table summarizes data from a study comparing the effect of different PEG linker lengths on the potency of an anti-CD30 ADC against a lymphoma cell line. The results indicate that for this specific construct, the inclusion of short-to-moderate length PEG linkers did not negatively impact in vitro potency.

| Cell Line | Linker | IC50 (ng/mL) |

| Karpas-299 | No PEG | ~10 |

| Karpas-299 | PEG2 | ~10 |

| Karpas-299 | PEG4 | ~10 |

| Karpas-299 | PEG8 | ~10 |

| Karpas-299 | PEG12 | ~10 |

| Karpas-299 | PEG24 | ~10 |

| Data adapted from Burke et al., 2017. Note: The ADC uses an anti-CD30 antibody with an auristatin payload. |

Table 2: Effect of PEGylation on Pharmacokinetics and Cytotoxicity of Miniaturized ADCs

This table presents data from a study on smaller "affibody"-drug conjugates, demonstrating that while longer PEG chains can reduce in vitro cytotoxicity, they dramatically extend circulation half-life. A PEG4 linker provides a balance, offering improved stability and a moderate increase in half-life.

| Conjugate (Payload: MMAE) | PEG Chain Inserted | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) |

| HM | None | 1.0x | 1.0x |

| HP4KM | 4 kDa | 2.5x | 4.5x |

| HP10KM | 10 kDa | 11.2x | 22.0x |

| Data adapted from a study on affibody-drug conjugates, which are smaller than full mAbs[5][6]. |

Table 3: Qualitative Comparison of Different PEG Linker Length Categories

This table summarizes the general trends observed with varying PEG linker lengths based on a review of multiple studies.

| PEG Length Category | Impact on Hydrophilicity / Stability | Impact on Pharmacokinetics (Half-life) | Potential Trade-offs |

| Short (e.g., PEG4) | Moderate Improvement | Moderate Increase | Provides a balance between improved stability and maintaining a smaller size for efficient tumor penetration[2]. |

| Medium (e.g., PEG8-12) | Good Improvement | Significant Increase | Generally improves PK and in vivo efficacy, especially for hydrophobic payloads[1]. |

| Long (e.g., PEG24+) | High Improvement | Substantial Increase | May impede efficient tumor penetration due to larger hydrodynamic radius; potential for reduced in vitro potency[1]. |

The logical relationship between the intrinsic properties of the PEG4 linker and the resulting improvements in ADC characteristics is a key concept in rational ADC design.

Caption: How PEG4 properties influence ADC characteristics and therapeutic outcome.

Mechanism of Action: From Circulation to Apoptosis

The ultimate goal of an ADC is to deliver its cytotoxic payload specifically to tumor cells. The PEG4 linker plays a crucial role in the stability and transit of the ADC to the target cell. Once internalized, the payload is released to induce cell death. For many common payloads, such as monomethyl auristatin E (MMAE), the mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: General ADC mechanism of action leading to apoptosis.

The released payload, like MMAE, inhibits tubulin polymerization, which is critical for forming the mitotic spindle during cell division[3][7]. This disruption causes the cell to arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis) through the activation of caspase signaling pathways[8][9].

Experimental Protocols

The development and characterization of ADCs containing PEG4 linkers require a suite of robust analytical and biological assays. The following sections provide detailed methodologies for key experiments.

ADC Synthesis and Characterization Workflow

The overall process for creating and evaluating an ADC is a multi-step workflow involving conjugation, purification, and comprehensive characterization to ensure quality, stability, and potency.

Caption: Experimental workflow for ADC synthesis, purification, and characterization.

Protocol: Cysteine-Based ADC Conjugation

This protocol describes a common method for conjugating a maleimide-functionalized PEG4-linker-payload to a monoclonal antibody via interchain cysteine residues.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM DTPA).

-

Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The molar equivalents of the reducing agent are optimized to achieve the desired number of free sulfhydryl groups[10]. For partial reduction, 2-3 equivalents of TCEP are common.

-

Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS, pH 7.4, with 1 mM DTPA)[10].

-

-

Conjugation Reaction:

-

Adjust the reduced antibody concentration to 2.5-5.0 mg/mL in cold conjugation buffer[10].

-

Dissolve the maleimide-PEG4-linker-payload in an organic co-solvent like DMSO or acetonitrile[10].

-

Add the linker-payload solution to the reduced antibody solution with gentle mixing. A typical molar excess is 1.5-2.0 fold of linker-payload per available sulfhydryl group.

-

Incubate the reaction on ice or at room temperature for 1-2 hours[10].

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide (B117702) groups[10].

-

Purify the resulting ADC to remove unconjugated payload, organic solvent, and quenching agent. This is typically done by Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)[10].

-

Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8), allowing for the calculation of the average DAR.

-

Instrumentation: HPLC system with a UV detector.

-

Column: TSKgel Butyl-NPR or similar HIC column.

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[2].

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[2].

-

Procedure:

-

Equilibrate the column with 100% Mobile Phase A.

-

Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.

-

Inject the sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the ADC species. More hydrophobic, higher-DAR species will elute later[2].

-

Monitor the eluent at 280 nm.

-

Calculate the average DAR by integrating the peak areas for each species and applying the weighted average formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[12].

-

Protocol: Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius to quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

-

Instrumentation: Bio-inert UHPLC system with a UV detector.

-

Column: Agilent AdvanceBio SEC 300Å or similar.

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For ADCs with hydrophobic payloads, the addition of an organic modifier (e.g., 10-15% isopropanol) may be required to prevent secondary hydrophobic interactions with the column matrix and ensure a true size-based separation[4][13].

-

Procedure:

-

Equilibrate the column with the mobile phase at a flow rate of ~0.8-1.0 mL/min.

-

Inject 10-20 µL of the ADC sample (~1 mg/mL).

-

Run the separation isocratically for approximately 15-20 minutes.

-

Monitor the eluent at 280 nm. Aggregates will elute first, followed by the monomer, and then any smaller fragments.

-

Integrate the peaks to determine the percentage of each species relative to the total peak area.

-

Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in a physiological environment by measuring changes in DAR or the release of free payload over time.

-

Materials: ADC sample, plasma from relevant species (mouse, rat, human), incubation equipment (37°C), immunoaffinity capture reagents (e.g., Protein A magnetic beads), LC-MS system.

-

Procedure:

-

Incubate the ADC in plasma at 37°C. A typical concentration is 0.1-1 mg/mL.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

At each time point, stop the reaction by freezing the sample at -80°C.

-

For DAR Analysis: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the captured ADC by LC-MS to determine the average DAR as a function of time.

-

For Free Payload Analysis: Precipitate plasma proteins from an aliquot using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Plot the average DAR or % free payload versus time to determine the stability profile.

-

Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a standard mouse xenograft model to evaluate the anti-tumor efficacy of an ADC.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID).

-

Cell Line: A human cancer cell line that expresses the target antigen of the ADC's antibody.

-

Procedure:

-

Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse[5].

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle control, unconjugated mAb, ADC at various doses).

-

Administer treatments intravenously (IV) according to a defined schedule (e.g., once, or every three days for four total doses)[5].

-

Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.

-

Monitor mouse body weight as an indicator of toxicity.

-

Continue the study until tumors in the control group reach a predetermined endpoint size.

-

Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the ADC-treated groups to the vehicle control group.

-

Conclusion

The PEG4 linker represents a refined and highly strategic component in modern ADC design. By imparting hydrophilicity, it directly addresses the challenge of payload-driven aggregation, thereby enhancing stability, improving pharmacokinetic profiles, and enabling higher, more efficacious drug loading. The balance it strikes—providing significant physicochemical benefits without the excessive size that might impede tumor penetration—makes it a versatile tool for a wide range of ADC constructs. A thorough understanding of its properties, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for drug development professionals seeking to rationally design and optimize the next generation of safe and effective antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. purepeg.com [purepeg.com]

- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

The Valine-Alanine Linker: A Technical Guide to its Cleavage Mechanism in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The valine-alanine (Val-Ala) dipeptide linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a strategic approach to targeted payload delivery. Its unique physicochemical properties and susceptibility to specific enzymatic cleavage make it an attractive option for enhancing the therapeutic index of ADCs. This technical guide provides an in-depth exploration of the Val-Ala linker cleavage mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism: Cathepsin B-Mediated Intracellular Cleavage

The primary mechanism for the cleavage of the Val-Ala linker is through the action of lysosomal proteases, predominantly cathepsin B.[1][2][] This enzyme is frequently overexpressed in the tumor microenvironment, providing a degree of targeted release for ADC payloads.[1][4] The process is initiated upon the internalization of the ADC into the target cancer cell.

The general mechanism unfolds as follows:

-

Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle rich in hydrolytic enzymes, including cathepsin B.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the valine and alanine (B10760859) residues of the linker.[][5][6]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide often triggers a subsequent, spontaneous 1,6-elimination reaction of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][5][6][7] This cascade culminates in the release of the active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.[5][6][7]

Quantitative Analysis of Valine-Alanine Linker Cleavage

The efficiency of linker cleavage is a crucial parameter in ADC design. While extensive kinetic data for Val-Ala linkers in the context of full ADCs is not always readily available in public literature, comparative studies provide valuable insights into its performance relative to other dipeptide linkers, most notably the valine-citrulline (Val-Cit) linker.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme | Key Characteristics | References |

| Valine-Alanine (Val-Ala) | ~50% | Cathepsin B | Lower hydrophobicity, reduced aggregation, allows for higher Drug-to-Antibody Ratios (DARs).[1][8][9] | [8][10] |

| Valine-Citrulline (Val-Cit) | Baseline | Cathepsin B, L, S, F | Well-established, efficient cleavage, but can be more hydrophobic leading to potential aggregation.[][12][13] | [1][12][] |

| Phenylalanine-Lysine (Phe-Lys) | ~30-fold faster (with isolated Cathepsin B) | Cathepsin B | Rapid cleavage by isolated enzyme, but similar rates to Val-Cit in lysosomal extracts.[10][13] | [10][13] |

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to quantify the release of a payload from a Val-Ala linker-containing ADC in the presence of purified cathepsin B.

Objective: To determine the rate of drug release from an ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

Val-Ala-linker-ADC conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5[10]

-

Quenching solution: Acetonitrile with an internal standard

-

HPLC system with a suitable column for separating the ADC, linker-payload, and free payload

Procedure:

-

Enzyme Activation: Activate the recombinant Cathepsin B according to the manufacturer's instructions. This typically involves incubation in an activation buffer containing a reducing agent like DTT.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC conjugate and the activated Cathepsin B in the pre-warmed assay buffer. The enzyme-to-substrate ratio should be optimized, with a common starting point being 1:1000.[6]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution to precipitate the enzyme and stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and the released free payload.

-

Data Analysis: Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening the susceptibility of different peptide linker sequences to enzymatic cleavage.

Objective: To rapidly assess the cleavage of a fluorogenic peptide substrate by Cathepsin B.

Materials:

-

Fluorogenic peptide substrate containing the Val-Ala sequence linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher.

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5[10]

-

96-well microplate (black, for fluorescence assays)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a solution of the fluorogenic peptide substrate in the assay buffer.

-

Assay Setup: Add the substrate solution to the wells of the 96-well microplate.

-

Reaction Initiation: Add activated Cathepsin B to the wells to initiate the reaction. Include control wells with substrate and buffer but no enzyme (blank), and wells with a known potent substrate as a positive control.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence intensity over time. Cleavage of the linker separates the fluorophore from the quencher, resulting in a measurable signal.

-

Data Analysis: The rate of cleavage is proportional to the initial rate of fluorescence increase. Plot fluorescence intensity versus time and determine the initial velocity from the linear portion of the curve.

Visualizing the Valine-Alanine Linker Cleavage Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: ADC internalization and payload release pathway.

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Conclusion

The valine-alanine linker represents a significant tool in the ADC development toolbox. Its favorable hydrophobicity profile can mitigate challenges associated with ADC aggregation, potentially allowing for higher and more homogeneous drug loading. While its cleavage by cathepsin B is reported to be slower than that of the Val-Cit linker, it remains an effective and widely used motif in clinical and preclinical ADCs. A thorough understanding of its cleavage mechanism, supported by robust quantitative analysis and well-defined experimental protocols, is paramount for the rational design and optimization of next-generation antibody-drug conjugates. This guide provides a foundational resource for researchers and developers working to harness the full potential of Val-Ala linkers in targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]

- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Ascendance of PBD-based ADCs in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is being reshaped by the precision and potency of Antibody-Drug Conjugates (ADCs). Among the most promising payloads for these targeted therapies are pyrrolobenzodiazepine (PBD) dimers, a class of highly effective DNA-crosslinking agents. Their unique mechanism of action, which circumvents common drug resistance pathways, has positioned PBD-based ADCs at the forefront of oncology research. This technical guide provides an in-depth exploration of the applications of PBD-based ADCs, detailing their mechanism of action, preclinical evaluation, and the experimental protocols that underpin their development.

Mechanism of Action: DNA Crosslinking and Apoptotic Cascade

PBD-based ADCs leverage the specificity of a monoclonal antibody to deliver the PBD dimer payload directly to tumor cells expressing a target antigen.[1] Upon binding to the cell surface antigen, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[1] Inside the lysosome, the linker connecting the antibody and the PBD payload is cleaved, releasing the active cytotoxin into the cytoplasm and subsequently the nucleus.[1]

The cytotoxic activity of PBD dimers stems from their ability to bind to the minor groove of DNA and form covalent interstrand crosslinks.[2][3] This process physically prevents the separation of the DNA strands, thereby halting critical cellular processes such as DNA replication and transcription.[2] The resulting DNA damage triggers a robust DNA Damage Response (DDR), activating key sensor kinases such as ATM, ATR, and DNA-PK.[4] This, in turn, initiates a signaling cascade involving the phosphorylation of downstream checkpoint kinases like Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase.[4] If the DNA damage is too extensive to be repaired, the cell is driven towards programmed cell death, or apoptosis.[2][4] This apoptotic cascade is often mediated by the p53 tumor suppressor protein and involves the activation of effector caspases.[2]

Quantitative Preclinical Data of PBD-based ADCs

The potency and efficacy of PBD-based ADCs have been demonstrated in numerous preclinical studies across a range of cancer types. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity (IC50) of PBD-based ADCs in Various Cancer Cell Lines

| ADC Target | PBD Payload | Cancer Type | Cell Line | IC50 (pM) | Reference |

| CD25 | Tesirine (SG3199) | Hodgkin's Lymphoma | Karpas 299 | 10 | [5] |

| CD25 | Tesirine (SG3199) | Anaplastic Large Cell Lymphoma | SU-DHL-1 | 30 | [5] |

| B7-H3 | PBD Dimer | Embryonic Kidney | - | low pM | [6] |

| B7-H3 | PBD Dimer | Colon Cancer | - | low pM | [6] |

| B7-H3 | PBD Dimer | Melanoma | - | low pM | [6] |

| 5T4 | PBD Dimer | Breast Cancer | MDA-MB-361 | single digit pM | [4] |

| HER2 | SG3650 (low potency) | Gastric Cancer | NCI-N87 | - | [7] |

| CD22 | SG3650 (low potency) | B-cell Lymphoma | - | - | [7] |

Table 2: In Vivo Efficacy (Tumor Growth Inhibition) of PBD-based ADCs in Xenograft Models

| ADC Target | PBD Payload | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (%TGI) / Outcome | Reference |

| CD25 | Tesirine (SG3199) | Hodgkin's Lymphoma | Karpas 299 | 0.6 mg/kg, single dose | Complete tumor regression | [5] |

| CD25 | Tesirine (SG3199) | Anaplastic Large Cell Lymphoma | SU-DHL-1 | 0.6 mg/kg, single dose | Significant tumor growth delay | [5] |

| HER2 | SG3584 | Breast Cancer | JIMT-1 | 10 mg/kg, single dose | Sustained tumor growth delay | [7] |

| CD22 | SG3584 | B-cell Lymphoma | - | - | Antitumor efficacy | [7] |

| Prostate-Specific | SG3249 | Prostate Cancer | - | Fractionated dosing | Similar antitumor activity to single dose | [8] |

| Breast Cancer Antigen | SG3249 | Breast Cancer | - | Fractionated dosing | Similar antitumor activity to single dose | [8] |

| Gastric Cancer Antigen | SG3249 | Gastric Cancer | - | Fractionated dosing | Similar antitumor activity to single dose | [8] |

Table 3: Preclinical Pharmacokinetic Parameters of PBD-based ADCs in Murine Models

| ADC | Animal Model | Key PK Parameter | Value | Reference |

| Exatecan-based ADC | Mouse | Half-life (t1/2) | Varies by ADC construct | [9] |

| Exatecan-based ADC | Mouse | Clearance (CL) | Varies by ADC construct | [9] |

| Exatecan-based ADC | Mouse | Volume of Distribution (Vd) | Varies by ADC construct | [9] |

| N297A anti-HER2 mAb ADC | Mouse | Half-life (t1/2β) | Varies by DAR | [10] |

| ADC (general) | Rat | Cmax | Dependent on dosing schedule | [8] |

| ADC (general) | Rat | AUC | Dependent on dosing schedule | [8] |

Detailed Experimental Protocols

The development and evaluation of PBD-based ADCs rely on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a PBD-based ADC.[11]

Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

PBD-based ADC and unconjugated antibody control

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a pre-determined optimal density and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the PBD-based ADC and the unconjugated antibody control. Add the diluted compounds to the respective wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a duration relevant to the PBD payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of a PBD-based ADC in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude)

-

Tumor cells for implantation

-

PBD-based ADC, isotype control ADC, and vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, PBD-based ADC at various doses).

-

ADC Administration: Administer a single or multiple doses of the ADC (and controls) to the mice, typically via intravenous (IV) injection.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (%TGI) and assess the statistical significance of the differences between the treatment and control groups.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the PBD payload to kill neighboring antigen-negative cells.[12][13]

Materials:

-

Antigen-positive (Ag+) cells

-

Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

PBD-based ADC

-

96-well plates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells into 96-well plates. Also, seed a monoculture of GFP-Ag- cells as a control.

-

ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the PBD-based ADC.

-

Incubation: Incubate the plates for 72-120 hours.

-

Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Preclinical Pharmacokinetic (PK) Analysis

This protocol outlines the general steps for determining the pharmacokinetic profile of a PBD-based ADC in mice.[9]

Materials:

-

Mice

-

PBD-based ADC

-

Blood collection supplies (e.g., capillaries, EDTA-coated tubes)

-

Centrifuge

-

Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS system)

Procedure:

-

ADC Administration: Administer a single IV dose of the PBD-based ADC to each mouse.

-

Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis:

-

Total Antibody and ADC Quantification (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated) and the intact ADC in the plasma samples.

-

Free Payload Quantification (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the unconjugated (free) PBD payload in the plasma.

-

-

Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), and area under the curve (AUC).

Preclinical Development Workflow

The preclinical development of a PBD-based ADC is a multi-stage process that involves rigorous evaluation of its efficacy, safety, and manufacturability.[14][15][16]

The future of PBD-based ADCs in oncology is bright, with ongoing research focused on novel targets, linker technologies, and combination therapies. This technical guide provides a solid foundation for researchers and drug developers to navigate the complexities of this promising class of therapeutics and contribute to the advancement of precision medicine in cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. adcreview.com [adcreview.com]

- 4. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADCT-301, a Pyrrolobenzodiazepine (PBD) Dimer-Containing Antibody-Drug Conjugate (ADC) Targeting CD25-Expressing Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioCentury - Optimized B7-H3 ADC with PBD payload for solid tumors [biocentury.com]

- 7. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic study [bio-protocol.org]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. blog.td2inc.com [blog.td2inc.com]

- 16. Understanding Process Development Of Antibody-Drug Conjugates In Preclinical And Early Phase Clinical Trials [bioprocessonline.com]

The Safety Profile of Pyrrolobenzodiazepine Payloads: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-interactive agents that have garnered significant attention as payloads for antibody-drug conjugates (ADCs). Their unique mechanism of action, which involves forming covalent adducts in the minor groove of DNA, leads to potent cytotoxicity in cancer cells. PBD dimers, in particular, can induce DNA interstrand cross-links, which are difficult for cancer cells to repair, resulting in cell cycle arrest and apoptosis.[1][2] This high potency, however, is a double-edged sword, as it is intrinsically linked to a challenging safety profile that has been a primary hurdle in the clinical development of PBD-based ADCs.[3][4] This technical guide provides a comprehensive overview of the safety profile of PBD payloads, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action and Associated Toxicities

PBDs exert their cytotoxic effects by binding to the minor groove of DNA and alkylating the N2 position of a guanine (B1146940) base.[3] PBD dimers can bind to two adjacent guanines on opposite DNA strands, forming an interstrand cross-link. This distortion of the DNA helix obstructs critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

The very potency of this mechanism is the primary driver of the observed toxicities. The dose-limiting toxicities of PBD-containing ADCs are generally considered to be related to the payload itself, rather than the antibody or the target antigen. This "off-target" toxicity is a significant concern and has led to the discontinuation of several PBD-ADC clinical trials.

An analysis by the U.S. Food and Drug Administration (FDA) of 15 ADCs with PBD-dimer payloads revealed a consistent pattern of adverse events, including:

-

Myelosuppression: Neutropenia and thrombocytopenia are common hematological toxicities.

-

Hepatotoxicity: Elevated liver enzymes are frequently observed.

-

Vascular Leak Syndrome: This can lead to fluid retention, edema, and effusions.

-

Skin Reactions: Rashes and other cutaneous toxicities are common.

-

Gastrointestinal Events: Nausea, vomiting, and diarrhea are frequently reported.

-

Fatigue and Musculoskeletal Events

-

Neuropathy

-

Kidney Injury

A meta-analysis of clinical trials involving various ADC payloads found that PBD-based ADCs were associated with a notable risk of adverse events. However, the risk profile can vary between different payload types, with some studies suggesting that certain newer payloads may have a higher incidence of all-grade adverse events compared to PBDs.

Quantitative Toxicity Data

The therapeutic window for PBD-based ADCs is notoriously narrow. The following tables summarize available quantitative data on the in vitro cytotoxicity and preclinical maximum tolerated doses (MTDs) for various PBD payloads and their corresponding ADCs. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions, cell lines, and animal species.

| Payload | Cell Line(s) | IC50 / GI50 (pM) | Reference(s) |

| SG3199 (Tesirine warhead) | Panel of 38 human cancer cell lines | Mean GI50: 151.5 | |

| Hematological cell lines | Mean GI50: 31.76 | ||

| Solid tumor cell lines | Mean GI50: 248.36 | ||

| NCI-N87 | IC50: 18 | ||

| SG2000 (SJG-136) | NCI-N87 | IC50: 534 | |

| SG3650 (Low-potency PBD) | NCI-N87 | IC50: 8,870 | |

| Loncastuximab tesirine | Panel of 48 B-cell lymphoma cell lines | Median IC50: 4.1 |

| ADC | Payload | Species | Maximum Tolerated Dose (MTD) | Reference(s) |

| ADC with PBD mono-imine | PBD mono-imine | Rat | ~3-fold higher than bis-imine ADC | |

| Isotype control ADC | SG3584 (releases low-potency PBD SG3650) | Rat | >25 mg/kg | |

| Monkey | >30 mg/kg | |||

| ADC with DAR of 1 | SG3710 (dual-maleimide PBD dimer) | Rat | Tolerated at twice the dose of a DAR 2 ADC with SG3249 |

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, the following outlines the general methodologies for key experiments cited in the safety assessment of PBD payloads.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the concentration of a PBD payload or PBD-ADC that inhibits cell growth by 50% (IC50 or GI50).

General Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of the PBD payload or ADC is added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 72-120 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.

-

CellTiter-Glo Assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added, and luminescence is measured.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the control wells, and the IC50/GI50 is calculated using a dose-response curve fitting model.

In Vivo Toxicology Studies

Objective: To determine the maximum tolerated dose (MTD) and identify the dose-limiting toxicities of a PBD-ADC in a relevant animal model.

General Methodology:

-

Animal Model Selection: Rodents (e.g., rats) and non-human primates (e.g., cynomolgus monkeys) are commonly used. The choice of species should be justified based on target cross-reactivity and metabolic similarity to humans.

-

Dose-Range Finding Study (non-GLP): A preliminary study with a small number of animals is conducted to determine a range of doses for the main study.

-

Main Toxicology Study (GLP-compliant):

-

Groups: Animals are divided into several dose groups, including a vehicle control group.

-

Dosing: The PBD-ADC is administered, typically intravenously, at various dose levels and schedules (e.g., single dose or repeat doses).

-

Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., changes in body weight, behavior, and appearance).

-

Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues are collected, preserved, and examined microscopically by a veterinary pathologist.

-

-

Data Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity. The dose-limiting toxicities are identified based on the observed adverse effects.

Signaling Pathways and Experimental Workflows

PBD-Induced DNA Damage Response Pathway

PBD-induced DNA cross-links trigger a complex cellular response known as the DNA Damage Response (DDR). This signaling cascade aims to repair the damaged DNA, but if the damage is too severe, it will induce cell cycle arrest and apoptosis.

Caption: PBD-induced DNA Damage Response Pathway.

General Workflow for Preclinical Safety Assessment of PBD-ADCs

The preclinical safety assessment of a PBD-ADC is a multi-step process designed to characterize its potential toxicities before it can be administered to humans.

Caption: Preclinical Safety Assessment Workflow for PBD-ADCs.

Conclusion and Future Directions

The potent cytotoxicity of pyrrolobenzodiazepine payloads makes them attractive warheads for antibody-drug conjugates. However, this potency is intrinsically linked to a significant and often dose-limiting toxicity profile. A thorough understanding of the mechanisms of toxicity, coupled with robust preclinical safety evaluation, is critical for the successful clinical development of PBD-based ADCs.

Future strategies to mitigate the toxicity of PBD payloads and widen their therapeutic window are actively being explored. These include:

-

Development of less potent PBD dimers and monomers: Reducing the intrinsic potency of the payload may improve its safety profile.

-

Novel linker technologies: More stable linkers that minimize premature payload release in circulation could reduce off-target toxicities.

-

Site-specific conjugation and lower drug-to-antibody ratios (DARs): More homogenous ADCs with optimized DARs may have improved pharmacokinetic and safety profiles.

-

Fractionated dosing regimens: Administering the total dose in smaller, more frequent infusions has shown promise in preclinical models for improving tolerability.

-

Combination therapies: Combining PBD-ADCs with other agents, such as PARP inhibitors, may allow for lower, less toxic doses of the ADC to be used.

By continuing to innovate in payload design, linker chemistry, and clinical trial strategies, the full therapeutic potential of PBD-based ADCs may yet be realized, offering new hope for patients with difficult-to-treat cancers.

References

- 1. primo.csu.edu.au [primo.csu.edu.au]

- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mal-PEG4-VA-PBD Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the Mal-PEG4-VA-PBD drug-linker to a target antibody. Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-crosslinking agents used as cytotoxic payloads in antibody-drug conjugates (ADCs). The this compound linker system incorporates a maleimide (B117702) group for conjugation to antibody cysteine residues, a hydrophilic PEG4 spacer to improve solubility, and a cathepsin-cleavable valine-alanine (VA) dipeptide for controlled drug release within the target cell.

Mechanism of Action

PBD dimers exert their cytotoxic effect by binding to the minor groove of DNA and forming a covalent crosslink, primarily with guanine (B1146940) bases. This DNA modification disrupts essential cellular processes such as replication and transcription, ultimately leading to apoptosis. In the context of an ADC, the antibody component provides specificity for a tumor-associated antigen, delivering the potent PBD payload directly to cancer cells. The valine-alanine linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into the target cell, releasing the active PBD dimer.

Caption: Mechanism of action of a PBD-based ADC.

Experimental Protocols

The following protocol describes a general method for conjugating this compound to an antibody via reduced interchain disulfide bonds. This method is suitable for antibodies such as IgG1 and IgG4. For site-specific conjugation to engineered cysteines, the initial reduction step may need optimization.

Materials and Reagents

-

Target antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

This compound (stored at -80°C under nitrogen)[1]

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

PBS, pH 7.4

-

Slide-A-Lyzer Dialysis Cassette (10K MWCO) or appropriate size-exclusion chromatography (SEC) column

-

0.1 M Sodium Phosphate, pH 7.0 with 5 mM EDTA

-

Propylene Glycol

-

Polysorbate 20

Protocol: Antibody Reduction and Conjugation

This protocol is based on established methods for maleimide-thiol conjugation to antibodies.[2][]

Step 1: Antibody Reduction

-

Prepare a fresh solution of 10 mM TCEP in water.

-

Adjust the antibody concentration to 1-5 mg/mL in PBS.

-

Add TCEP solution to the antibody solution to a final molar ratio of approximately 2.5-5 equivalents of TCEP per mole of antibody. The optimal ratio may need to be determined empirically for each antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. This step reduces the interchain disulfide bonds, exposing free sulfhydryl groups for conjugation.

Step 2: Removal of Excess Reducing Agent

-

Immediately after incubation, remove the excess TCEP. This can be achieved by:

-

Dialysis: Transfer the reduced antibody solution to a Slide-A-Lyzer Dialysis Cassette (10K MWCO) and dialyze against PBS, pH 7.4, with 1 mM EDTA for at least 4 hours at 4°C, with several buffer changes.[2]

-

Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4, with 1 mM EDTA.

-

Step 3: Conjugation Reaction

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of approximately 10 mM.

-

Immediately add the this compound stock solution to the purified, reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The optimal ratio should be determined to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The maleimide groups on the drug-linker will react with the free sulfhydryl groups on the reduced antibody.

Step 4: Quenching and Purification

-

To quench any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes at room temperature.

-

Purify the resulting ADC from unreacted drug-linker and small molecule byproducts. This is typically achieved using:

-

Size-Exclusion Chromatography (SEC): This is the preferred method as it also allows for the removal of aggregated ADC species.

-

Dialysis: As described in Step 2.

-

Step 5: Characterization and Storage

-

Determine the final protein concentration of the ADC solution (e.g., by UV-Vis spectroscopy at 280 nm).

-

Characterize the ADC for:

-

Drug-to-Antibody Ratio (DAR): This can be determined by methods such as reverse-phase HPLC (RP-HPLC) or hydrophobic interaction chromatography (HIC).

-

Monomeric Purity: Assessed by size-exclusion chromatography (SEC-HPLC) to quantify the percentage of monomeric ADC and detect any aggregation.[4]

-

In Vitro Cytotoxicity: Evaluated using cell-based assays on target-positive and target-negative cell lines to determine the EC50 values.

-

-

Store the purified ADC at 2-8°C or as determined by stability studies. For long-term storage, consider formulating in a buffer containing cryoprotectants and storing at -80°C.

Caption: General workflow for antibody-PBD conjugation.

Data Presentation

The following tables summarize representative data from studies involving PBD-based ADCs. Note that the specific values will vary depending on the antibody, linker, PBD payload, and conjugation method used.

Table 1: Representative ADC Characterization Data

| ADC Construct | Target | Conjugation Method | Average DAR | Monomer Purity (%) | Reference |

| Trastuzumab-SG3584 | HER2 | Site-specific (C239i) | 1.8 | 99% | [4] |

| Isotype Control-SG3584 | N/A | Site-specific (C239i) | 1.8 | 99% | [4] |

| A07-108-T289C-SG3249 | 5T4 | Site-specific (T289C) | ~2.0 | High | [5] |

| A07-108-T289C-SG3544 | 5T4 | Site-specific (T289C) | ~2.0 | High | [5] |

DAR: Drug-to-Antibody Ratio

Table 2: In Vitro Cytotoxicity of PBD-ADCs

| Cell Line | Target Expression | ADC Construct | EC50 (pM) | Reference |

| Target-Positive Cells | Positive | A07-108-T289C PBD ADCs | Low single-digit pM | |

| Target-Negative Cells | Negative | A07-108-T289C PBD ADCs | >10,000 pM | [2] |

EC50: Half-maximal effective concentration

Troubleshooting and Considerations

-

ADC Aggregation: PBD dimers are highly hydrophobic, which can lead to aggregation during and after conjugation.[6] To minimize this, it is crucial to work with optimized buffer conditions, potentially including organic co-solvents or surfactants. The use of hydrophilic linkers like PEG4 is intended to mitigate this issue. SEC analysis is critical to monitor and quantify aggregation.

-

Low DAR: If the DAR is lower than expected, ensure the efficiency of the antibody reduction step. The amount of TCEP and incubation time may need to be optimized. Also, verify the reactivity of the this compound drug-linker, as maleimide groups can hydrolyze over time.

-

Linker Stability: While the valine-alanine linker is designed for cleavage within the cell, some studies have noted cleavage in mouse serum, which can impact in vivo efficacy.[7] The stability of the thiol-maleimide linkage itself can also be a factor, with some maleimide variants showing improved stability.[5]

-

Safety Precautions: PBD dimers are extremely potent cytotoxic agents. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling of the PBD drug-linker and the final ADC should be performed in a designated containment area, such as a chemical fume hood or a biological safety cabinet. All waste should be treated as hazardous.

References

Application Note: Hydrophobic Interaction Chromatography (HIC) for the Analysis of Antibody-Drug Conjugates

Introduction

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for the separation and characterization of proteins, including antibody-drug conjugates (ADCs).[1][2][3] HIC separates molecules based on their hydrophobicity, making it particularly well-suited for ADC analysis, as the conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC.[4][5] This technique allows for the determination of critical quality attributes (CQAs) of ADCs, most notably the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. A key advantage of HIC is its non-denaturing nature, which preserves the native structure and activity of the ADC during analysis.

Principle of HIC for ADC Analysis

HIC separates molecules based on the interactions between hydrophobic regions on the analyte and the hydrophobic ligands on the stationary phase. The process typically involves the following steps:

-

Binding: At high salt concentrations, the solvation of the ADC is reduced, exposing its hydrophobic regions and promoting binding to the hydrophobic stationary phase.

-

Elution: A decreasing salt gradient is applied, which increases the solvation of the ADC, weakens the hydrophobic interactions, and allows the ADC species to elute from the column.

-

Separation: ADCs with a higher number of conjugated drugs are more hydrophobic and bind more strongly to the stationary phase, thus eluting at lower salt concentrations (later in the gradient). This allows for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

Applications in ADC Development

-

DAR Determination: HIC is the reference technique for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.

-

Process Development and Optimization: HIC can be used to monitor the consistency and reproducibility of the conjugation process.

-

Purification: Preparative HIC can be employed to isolate ADC species with a specific drug load for further characterization and in vitro/in vivo studies.

-

Stability and Degradation Studies: HIC can be used to assess the stability of ADCs and identify degradation products.

Experimental Considerations

Several parameters can be optimized to achieve the desired separation of ADC species:

-

Stationary Phase: A variety of HIC columns with different hydrophobic ligands (e.g., butyl, phenyl, ether) are available. The choice of column depends on the specific ADC and its hydrophobicity.

-

Mobile Phase: The mobile phase typically consists of a high concentration of a kosmotropic salt (e.g., ammonium (B1175870) sulfate, sodium chloride) in a buffer (e.g., sodium phosphate). The type and concentration of the salt significantly impact the retention and resolution.

-

Gradient: A linear or step gradient of decreasing salt concentration is used to elute the bound ADCs. The gradient slope and duration can be optimized to improve separation.

-

Organic Modifiers: In some cases, the addition of a small amount of an organic solvent (e.g., isopropanol, acetonitrile) to the mobile phase can improve resolution.

-

Temperature: Temperature can influence hydrophobic interactions and should be controlled for reproducible results.

HIC Coupled to Mass Spectrometry (HIC-MS)

While traditional HIC methods use non-volatile salts that are incompatible with mass spectrometry (MS), recent advancements have enabled the coupling of HIC with MS. This is often achieved by using volatile salts like ammonium acetate (B1210297) or by incorporating an online desalting step, such as size-exclusion chromatography (SEC), between the HIC and the MS. HIC-MS provides direct identification of the different DAR species, offering a more comprehensive characterization of the ADC.

Data Presentation

The primary output of an HIC analysis of an ADC is a chromatogram showing the separation of the different drug-loaded species. The area under each peak corresponds to the relative abundance of that species. This data can be used to calculate the average DAR.

Table 1: Example of DAR Calculation from HIC Profile

| Peak | Drug-to-Antibody Ratio (DAR) | Retention Time (min) | Peak Area (%) | (Peak Area % * DAR) |

| 1 | 0 | 10.2 | 15.3 | 0 |

| 2 | 2 | 15.8 | 35.1 | 70.2 |

| 3 | 4 | 20.5 | 30.2 | 120.8 |

| 4 | 6 | 24.1 | 14.8 | 88.8 |

| 5 | 8 | 27.3 | 4.6 | 36.8 |

| Total | 100 | 316.6 | ||

| Average DAR | 3.17 |

Note: The average DAR is calculated by summing the (Peak Area % * DAR) values and dividing by 100.

Experimental Protocols

Protocol 1: Generic HIC Method for ADC DAR Analysis

This protocol provides a general method for the analysis of a cysteine-linked ADC using an ammonium sulfate-based mobile phase.

Materials:

-

Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

-

HIC Column: e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm

-

HPLC System: A biocompatible HPLC system with a UV detector.

-

ADC Sample: ADC sample at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).

Procedure:

-

System Preparation:

-

Purge the HPLC system with Mobile Phase A and Mobile Phase B.

-

Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

If necessary, dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Filter the sample through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm

-

Gradient:

-

0-2 min: 100% A

-

2-22 min: 0-100% B (linear gradient)

-

22-25 min: 100% B (wash)

-

25-30 min: 100% A (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the percentage of each peak area relative to the total peak area.

-

Calculate the average DAR using the formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100.

-

Protocol 2: HIC-MS Method for ADC Analysis using a Volatile Salt

This protocol describes a method for coupling HIC with MS using ammonium acetate as the volatile salt.

Materials:

-

Mobile Phase A (High Salt): 1 M Ammonium Acetate in Water, pH 7.0

-

Mobile Phase B (Low Salt): 10 mM Ammonium Acetate in Water, pH 7.0

-

HIC Column: A column suitable for HIC-MS, e.g., a column with a butyl or phenyl stationary phase.

-

LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

Procedure:

-

System Preparation:

-

Equilibrate the HIC column with the initial mobile phase conditions.

-

-

Sample Preparation:

-

Prepare the ADC sample at approximately 1 mg/mL in a buffer compatible with the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 25-30 °C

-

Detection: UV at 280 nm and MS detection in positive ion mode.

-

Gradient: A suitable gradient from high to low salt concentration to achieve separation of the DAR species.

-

-

Mass Spectrometry Parameters:

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 50-100 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-450 °C

-

Mass Range: m/z 1000-5000

-

-

Data Analysis:

-

Deconvolute the mass spectra for each eluting peak to determine the intact mass of each DAR species.

-

Confirm the identity of each peak based on the measured mass.

-

Mandatory Visualizations

Caption: Principle of HIC for ADC Separation.

Caption: General workflow for HIC analysis of ADCs.

Caption: Workflow for HIC-MS analysis of ADCs.

References

- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for MALDI-TOF Mass Spectrometry in Antibody-Drug Conjugate (ADC) Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The critical quality attribute (CQA) of an ADC is its drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody and directly influences the therapeutic's efficacy and safety. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a rapid and reliable technique for ADC characterization, providing valuable insights into DAR, drug distribution, and overall heterogeneity.[1][2][3][4] This document provides detailed application notes and protocols for the characterization of ADCs using MALDI-TOF mass spectrometry.

Principle of MALDI-TOF MS for ADC Analysis

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules like antibodies and ADCs.[5] The principle involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, primarily as singly charged ions. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z), enabling accurate mass determination.

For ADC analysis, the mass difference between the conjugated antibody and the unconjugated parent mAb is used to determine the number of attached drug-linker molecules and subsequently calculate the average DAR.

Key Applications

-

Determination of Average Drug-to-Antibody Ratio (DAR): A primary application is the rapid and accurate measurement of the average DAR for an ADC population.

-

Assessment of Drug Load Distribution: While having limitations in resolving individual drug-loaded species in intact ADCs, analysis of subunits can reveal the distribution of drug molecules across the light and heavy chains.

-